1-(4,7-Dimethoxynaphthalen-1-yl)methanamine hydrochloride
Description
1-(4,7-Dimethoxynaphthalen-1-yl)methanamine hydrochloride is a synthetic organic compound featuring a naphthalene backbone substituted with methoxy groups at the 4- and 7-positions and a methanamine (-CH₂NH₂) group at the 1-position, forming a hydrochloride salt. The methoxy groups contribute to its electronic and steric properties, while the protonated amine enhances solubility in polar solvents.
Properties
Molecular Formula |
C13H16ClNO2 |
|---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
(4,7-dimethoxynaphthalen-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H15NO2.ClH/c1-15-10-4-5-11-12(7-10)9(8-14)3-6-13(11)16-2;/h3-7H,8,14H2,1-2H3;1H |
InChI Key |
KVSJHBOYKHJAHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2C=C1)OC)CN.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4,7-Dimethoxynaphthalen-1-yl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4,7-dimethoxynaphthalene.
Formylation: The naphthalene derivative undergoes formylation to introduce a formyl group at the 1-position.
Reduction: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.
Amination: The hydroxymethyl group is converted to an amine group through a reaction with ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4,7-Dimethoxynaphthalen-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4,7-Dimethoxynaphthalen-1-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4,7-Dimethoxynaphthalen-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Naphthalene Ring
2-(7-Methoxynaphthalen-1-yl)ethanamine Hydrochloride
- Structure : Contains a single methoxy group at position 7 and an ethanamine (-CH₂CH₂NH₂) group at position 1.
- Molecular Formula: C₁₃H₁₅NO·HCl
- Molecular Weight : 237.73 g/mol
- Key Differences : The absence of a 4-methoxy group and the longer ethanamine chain reduce steric bulk compared to the target compound. This may influence receptor-binding affinity and solubility .
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
- Structure : A partially saturated naphthalene (tetrahydronaphthalene) with chlorine substituents at positions 5 and 6.
- Molecular Formula : C₁₀H₁₂Cl₃N
- Molecular Weight : 252.57 g/mol
- Key Differences: Chlorine atoms (electron-withdrawing) replace methoxy groups (electron-donating), altering electronic properties.
Variations in Amine Chain Length and Substitution
(R)-1-(Naphthalen-1-yl)ethanamine Hydrochloride
- Structure : A chiral ethanamine group attached to an unsubstituted naphthalene ring.
- Molecular Formula : C₁₂H₁₃N·HCl
- Molecular Weight : 207.69 g/mol
- Key Differences : The lack of methoxy groups and the chiral ethanamine chain may limit its utility in applications requiring specific stereochemistry or electronic modulation .
[1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine Dihydrochloride
- Structure : A triazole-containing methanamine with an alkenyl side chain.
- Molecular Formula : C₇H₁₂N₄·2HCl
- Molecular Weight : 229.12 g/mol
- Key Differences : The triazole ring introduces heterocyclic character, which may enhance metabolic stability compared to purely aromatic systems .
Partially Saturated Analogs
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
- Structure : A tetrahydronaphthalene core with a methyl group at position 7.
- Molecular Formula : C₁₁H₁₅N·HCl
- Molecular Weight : 193.70 g/mol
- The methyl group offers lipophilicity but lacks the polarizability of methoxy substituents .
Structural and Functional Analysis Table
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